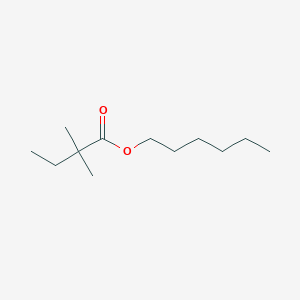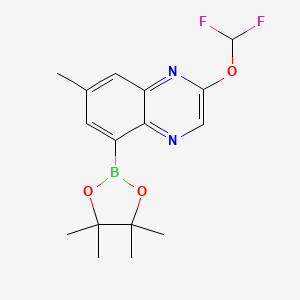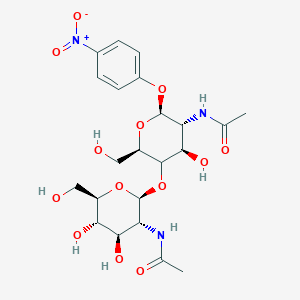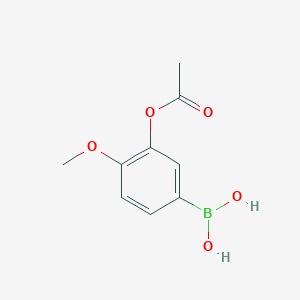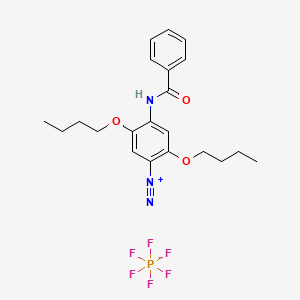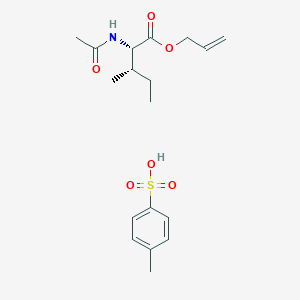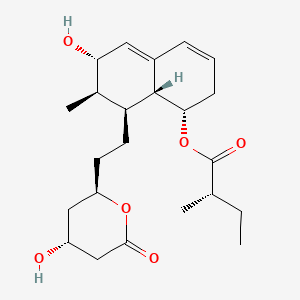
3a-Hydroxy Pravastatin Lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyisocompactin is a chemical compound with the molecular formula C23H34O6. It is known for its unique structure and potential applications in various scientific fields. This compound is characterized by its hydroxyl group attached to the isocompactin framework, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisocompactin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound under specific conditions to form the isocompactin core, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of 6-Hydroxyisocompactin may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
化学反応の分析
Types of Reactions: 6-Hydroxyisocompactin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Hydroxyisocompactin can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6-Hydroxyisocompactin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Hydroxyisocompactin involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.
類似化合物との比較
6-Hydroxyisocompactin can be compared with other similar compounds, such as:
Isocompactin: Lacks the hydroxyl group, resulting in different chemical and biological properties.
Hydroxyisocompactin derivatives: Compounds with additional functional groups that modify their reactivity and applications.
特性
分子式 |
C23H34O6 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 |
InChIキー |
JCXABYACWXHFQQ-YMUQFYNDSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |
正規SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


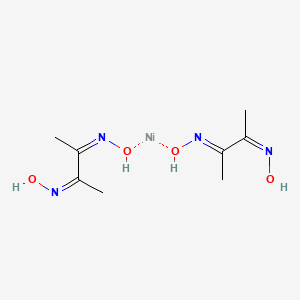
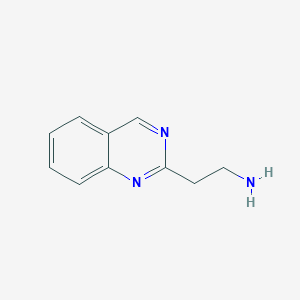
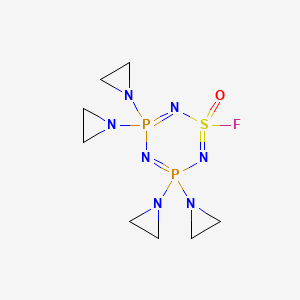
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
